molecular formula C14H13NO5 B8074613 1,3-Dioxoisoindolin-2-YL tetrahydro-2H-pyran-4-carboxylate

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8074613
M. Wt: 275.26 g/mol
InChI Key: FTGYBPULEYLIGZ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol This compound is known for its unique structure, which includes a dioxoisoindolinyl group and a tetrahydropyran carboxylate moiety

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of 1,3-dioxoisoindoline with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions . The reaction is usually carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The dioxoisoindolinyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate can be compared with other similar compounds, such as:

    1,3-Dioxoisoindoline derivatives: These compounds share the dioxoisoindolinyl group but differ in their substituents, leading to variations in their chemical and biological properties.

    Tetrahydropyran carboxylate derivatives: These compounds contain the tetrahydropyran carboxylate moiety but differ in other parts of their structure, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of these two functional groups, which imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) oxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-12-10-3-1-2-4-11(10)13(17)15(12)20-14(18)9-5-7-19-8-6-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGYBPULEYLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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